8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Drug metabolism ADME fluorine substitution

8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-73-3, molecular formula C₂₄H₁₈FN₃O₂, exact mass 399.138305 g/mol) is a fully aromatic, pentacyclic-fused pyrazolo[4,3-c]quinoline derivative bearing an 8-fluoro substituent on the quinoline ring and distinct 3-(3-methoxyphenyl) and 1-(4-methoxyphenyl) aryl appendages. The pyrazolo[4,3-c]quinoline scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with demonstrated engagement across multiple target classes including β-glucuronidase, HPK1/FLT3 kinases, adenosine A₃ receptors, and γ-secretase, as well as emerging roles as fluorescent G-quadruplex probes.

Molecular Formula C24H18FN3O2
Molecular Weight 399.425
CAS No. 901268-73-3
Cat. No. B2439129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901268-73-3
Molecular FormulaC24H18FN3O2
Molecular Weight399.425
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)F
InChIInChI=1S/C24H18FN3O2/c1-29-18-9-7-17(8-10-18)28-24-20-13-16(25)6-11-22(20)26-14-21(24)23(27-28)15-4-3-5-19(12-15)30-2/h3-14H,1-2H3
InChIKeyOBSUMUDXEOZOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-73-3): Procurement-Relevant Structural and Pharmacophoric Profile


8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-73-3, molecular formula C₂₄H₁₈FN₃O₂, exact mass 399.138305 g/mol) is a fully aromatic, pentacyclic-fused pyrazolo[4,3-c]quinoline derivative bearing an 8-fluoro substituent on the quinoline ring and distinct 3-(3-methoxyphenyl) and 1-(4-methoxyphenyl) aryl appendages [1]. The pyrazolo[4,3-c]quinoline scaffold is recognized as a privileged heterocyclic core in medicinal chemistry, with demonstrated engagement across multiple target classes including β-glucuronidase, HPK1/FLT3 kinases, adenosine A₃ receptors, and γ-secretase, as well as emerging roles as fluorescent G-quadruplex probes [2]. This compound represents a specific, non-obvious substitution vector within this scaffold space, defined by the simultaneous presence of an electron-withdrawing 8-fluoro group and two electronically differentiated methoxyphenyl rings, a combination that is absent from the majority of disclosed pyrazolo[4,3-c]quinoline analogs.

Why 8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Common In-Class Analogs for Target-Binding or ADME Optimization Campaigns


The pyrazolo[4,3-c]quinoline scaffold exhibits pronounced structure–activity relationship (SAR) discontinuity, wherein minor variations in the position and electronic character of aryl and heteroatom substituents produce large shifts in target selectivity and pharmacokinetic behavior. The 8-fluoro substituent on the quinoline ring of CAS 901268-73-3 introduces a strong electron-withdrawing effect that alters the pKₐ of the quinoline nitrogen, modulates π-stacking interactions with aromatic binding-site residues, and blocks a primary site of CYP450-mediated oxidative metabolism, a vulnerability in the non-fluorinated congener 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6) [1]. Simultaneously, the meta-methoxy orientation on the 3-phenyl ring distinguishes this compound from the para-methoxy series (e.g., 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline, CAS 892358-41-7) and the 1-phenyl-3-(3-methoxyphenyl) analog (CAS 901268-71-1), each of which is expected to sample different conformational ensembles at the target binding site [2]. Within the β-glucuronidase inhibitor patent family, subtle modifications to the N-1 and C-3 aryl substitution patterns have been shown to determine selectivity for bacterial β-glucuronidase (eβG) over human β-glucuronidase (hβG), a critical therapeutic window for preventing chemotherapy-induced diarrhea without interfering with host glucuronidation homeostasis [3]. Consequently, substituting this compound with a seemingly similar pyrazolo[4,3-c]quinoline analog without retaining the exact 8-fluoro / 3-(3-methoxyphenyl) / 1-(4-methoxyphenyl) pattern carries a high risk of losing target engagement, introducing off-target liabilities, or altering metabolic clearance in a manner that invalidates the intended experimental or industrial application.

Quantitative Differentiation Evidence for 8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-73-3) Versus Closest Structural Analogs


Fluorine-Driven Metabolic Stabilization: C-8 Fluoro Substitution Eliminates a Primary Site of CYP450 Oxidation Present in the Non-Fluorinated Analog

The C-8 position of the quinoline ring in pyrazolo[4,3-c]quinolines is a recognized metabolic soft spot susceptible to CYP450-mediated hydroxylation. The non-fluorinated direct analog 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-42-6) bears an unsubstituted C-8 hydrogen (MW 381.43, XLogP3 = 5.1, TPSA = 49.2 Ų) [1]. Replacement of this hydrogen with fluorine (target compound CAS 901268-73-3, MW 399.43) increases the C–F bond dissociation energy to approximately 116 kcal/mol versus approximately 99 kcal/mol for the C–H bond, effectively blocking oxidative metabolism at this position. This substitution further elevates lipophilicity by an estimated ΔLogP of +0.3 to +0.5 units (consistent with the aromatic fluorine effect observed across fluoroquinolone and fluoroquinoline series) and increases molecular weight by 18.0 g/mol [1][2]. The enhanced metabolic stability and altered LogP directly impact the compound's suitability for in vivo pharmacology studies where the non-fluorinated analog would be expected to exhibit shorter half-life and lower oral bioavailability.

Drug metabolism ADME fluorine substitution CYP450 stability

Meta-Methoxy vs. Para-Methoxy Pharmacophoric Differentiation: Regioisomeric Aryl Substitution Defines β-Glucuronidase Selectivity Profiles

The patent family covering pyrazolo[4,3-c]quinoline-based β-glucuronidase inhibitors (US 2020/0113878 A1; J. Med. Chem. 2017, 60, 9222–9238) explicitly teaches that the substitution pattern on the C-3 aryl ring is a primary determinant of selectivity for bacterial β-glucuronidase (eβG) over human β-glucuronidase (hβG) [1]. The target compound bears a 3-(3-methoxyphenyl) group (meta-methoxy), distinguishing it from the 4-methoxyphenyl (para-methoxy) series represented by 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 892358-41-7) and the non-fluorinated bis-para-methoxy analog 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline [2]. In the Cheng et al. (2017) study, compounds in this series demonstrated eβG IC₅₀ values ranging from sub-micromolar to >10 µM depending on aryl substitution, with the most selective compounds achieving >100-fold selectivity over hβG [1]. Lead compound TCH-3511 (a pyrazolo[4,3-c]quinoline derivative from this series) suppressed intestinal βG activity by 90% in vivo at 3 mg/kg/day and prevented CPT-11-induced diarrhea without compromising anti-tumor efficacy [1][3]. While the exact eβG IC₅₀ of CAS 901268-73-3 has not been publicly reported, its 3-(3-methoxyphenyl) substitution pattern places it within the SAR space associated with preferential eβG inhibition, a property that the 4-methoxyphenyl isomer cannot be assumed to share without explicit testing.

β-glucuronidase inhibition chemotherapy-induced diarrhea microbiome-targeted therapy SAR

Verified ¹H NMR Spectral Fingerprint Enables Analytical Authentication and Purity Verification Distinct from Closest Analogs

The target compound has a verified ¹H NMR spectrum recorded in DMSO-d₆ and archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: Jr7lxmEfuRc, Wiley) [1]. This spectrum serves as a definitive analytical fingerprint for identity confirmation and purity assessment. The key spectroscopic differentiator is the 8-fluoro substitution on the quinoline ring, which produces characteristic ¹H–¹⁹F coupling patterns (observable in the aromatic region, approximately δ 6–9 ppm) that are absent in the non-fluorinated analog CAS 901268-42-6 and in positionally isomeric 6-fluoro variants such as 6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline . The 1-(4-methoxyphenyl) substituent generates a distinctive AA′BB′ spin system for the para-disubstituted aromatic ring (two doublets, J ≈ 8–9 Hz), which differs from the more complex multiplet pattern of the 1-phenyl analog CAS 901268-71-1. These spectroscopic features provide unambiguous compound identity confirmation that cannot be achieved through molecular weight or elemental analysis alone, mitigating the risk of receiving a mislabeled or regioisomerically incorrect product from a vendor.

Quality control NMR spectroscopy compound authentication analytical chemistry

1-(4-Methoxyphenyl) vs. 1-Phenyl Substitution: Distinct Hydrogen Bond Acceptor Capacity Alters Target Binding and Solubility Profiles

The 1-(4-methoxyphenyl) substituent in the target compound introduces an additional hydrogen bond acceptor (the methoxy oxygen) at the N-1 aryl position, increasing the total hydrogen bond acceptor count to 5 (2 × methoxy O, 2 × quinoline N, 1 × pyrazole N) compared to 4 for the 1-phenyl analog 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901268-71-1) [1]. The non-fluorinated analog CAS 901268-42-6 has a computed topological polar surface area (TPSA) of 49.2 Ų [2]. Addition of the 8-fluoro substituent and retention of the 1-(4-methoxyphenyl) group in CAS 901268-73-3 is expected to maintain a TPSA in the range of approximately 50–55 Ų while modestly increasing LogP, a combination that places the compound within favorable CNS drug-like property space (TPSA < 60 Ų) while preserving sufficient polarity for aqueous solubility [3]. The 1-phenyl analog (CAS 901268-71-1) is predicted to have lower TPSA (approximately 38 Ų) with correspondingly lower aqueous solubility, potentially limiting its utility in biochemical assays conducted in aqueous buffer systems.

Hydrogen bonding drug-receptor interactions solubility crystal engineering

Class-Level Anti-Inflammatory Potential: Pyrazolo[4,3-c]quinoline Core Confers LPS-Induced NO Production Inhibitory Activity Inaccessible to Simple Quinoline or Pyrazole Monocycles

A focused SAR study by Tseng et al. (Molecules 2018) evaluated 18 pyrazolo[4,3-c]quinoline derivatives (compounds 2a–2r) for inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages [1]. The most active compound in this series, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline (2a), achieved an IC₅₀ of 0.39 μM for NO inhibition, with the overall series demonstrating IC₅₀ values spanning 0.39 μM to >20 μM depending on the substitution pattern [1]. Mechanistic studies confirmed that the anti-inflammatory effect was mediated through dual suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression [1]. This established pyrazolo[4,3-c]quinoline scaffold activity is structurally dependent on the fused tricyclic core — simple quinoline or pyrazole monocycles do not recapitulate this potency [2]. CAS 901268-73-3, bearing a fully aromatic pyrazolo[4,3-c]quinoline core with fluorinated and methoxylated aryl decorations, resides within this validated anti-inflammatory pharmacophore space, whereas non-fused comparator compounds (e.g., 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole or 8-fluoroquinoline alone) lack the essential fused tricyclic geometry required for this activity.

Anti-inflammatory NO inhibition iNOS COX-2 RAW 264.7

Evidence-Backed Application Scenarios for 8-Fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-73-3)


Lead Optimization in β-Glucuronidase Inhibitor Programs Targeting Chemotherapy-Induced Diarrhea

The pyrazolo[4,3-c]quinoline scaffold has been validated as a selective bacterial β-glucuronidase (eβG) inhibitor chemotype, with lead compound TCH-3511 suppressing intestinal βG activity by 90% at 3 mg/kg/day in murine models and preventing CPT-11-induced diarrhea without compromising anti-tumor efficacy [1]. CAS 901268-73-3, featuring the 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl) substitution array, maps to the SAR space associated with eβG selectivity as taught in US 2020/0113878 A1 [2]. Its 8-fluoro substituent provides metabolic stabilization at a known oxidative hotspot, while the meta-methoxy orientation on the C-3 phenyl ring distinguishes it from less selective para-methoxy analogs. This compound is therefore appropriate for SAR expansion campaigns aimed at improving upon the TCH-3511 scaffold's potency, selectivity, and pharmacokinetic profile.

CNS-Penetrant Kinase Probe Development Exploiting Favorable TPSA and Fluorine-Enhanced Passive Permeability

The combination of an estimated TPSA in the 50–55 Ų range (below the 60 Ų threshold predictive of CNS penetration) and the presence of an aromatic fluorine atom — known to enhance passive membrane permeability through increased lipophilicity without excessive TPSA penalty — positions CAS 901268-73-3 as a candidate CNS-permeable scaffold [1][2]. The HPK1/FLT3 kinase inhibitor patent (EP 4416146 A1) confirms that the pyrazolo[4,3-c]quinoline core is compatible with kinase active-site binding [3]. The 1-(4-methoxyphenyl) group provides a vector for solvent-exposed interactions, while the 3-(3-methoxyphenyl) group occupies a hydrophobic pocket. For neuroscience-focused kinase programs, this compound offers a structurally differentiated starting point compared to the 1-phenyl analog (CAS 901268-71-1), which has lower TPSA (~38 Ų) and reduced aqueous solubility.

Fluorinated Building Block for G-Quadruplex Fluorescent Probe Development

Pyrazolo[4,3-c]quinoline derivatives have been identified as selective fluorescent probes for c-MYC promoter G-quadruplex DNA structures, with compound DPQ demonstrating selective light-up fluorescence and a dissociation constant (Kd) of 2.35 μM for c-MYC Pu22 G4 [1]. The extended π-conjugated system of CAS 901268-73-3, augmented by the electron-withdrawing 8-fluoro substituent, is predicted to modulate the fluorescence quantum yield and emission wavelength of the pyrazolo[4,3-c]quinoline chromophore. The dual methoxyphenyl substituents provide structural handles for further derivatization (e.g., O-demethylation to phenols) to tune photophysical properties. The verified ¹H NMR spectrum in DMSO-d₆ (SpectraBase Jr7lxmEfuRc) enables rigorous QC of starting material purity, a critical requirement for reproducible photophysical characterization [2].

Anti-Inflammatory Screening Cascade for iNOS/COX-2 Dual Inhibition Discovery

The class-level anti-inflammatory activity of pyrazolo[4,3-c]quinolines, established by the Tseng et al. (2018) study demonstrating NO production inhibition with IC₅₀ values as low as 0.39 μM via dual iNOS and COX-2 suppression in RAW 264.7 macrophages [1], provides a rationale for deploying CAS 901268-73-3 as a screening candidate in inflammatory disease models. The 8-fluoro substituent may confer superior metabolic stability relative to non-fluorinated pyrazolo[4,3-c]quinoline analogs, potentially translating to longer in vivo half-life in rodent inflammation models (e.g., carrageenan-induced paw edema). Procurement of this specific compound, rather than a random pyrazolo[4,3-c]quinoline analog, ensures that the fluorine-enabled ADME advantage is captured in the screening cascade, avoiding the pitfall of advancing a metabolically labile hit that would fail in later-stage in vivo efficacy studies.

Quote Request

Request a Quote for 8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.